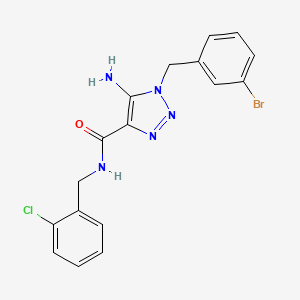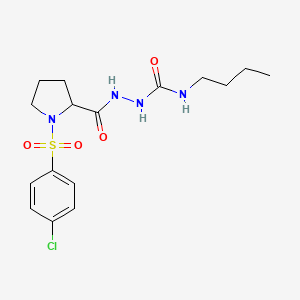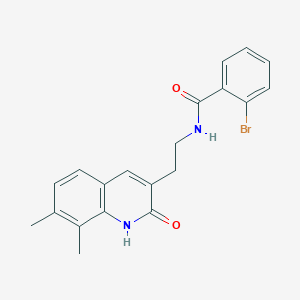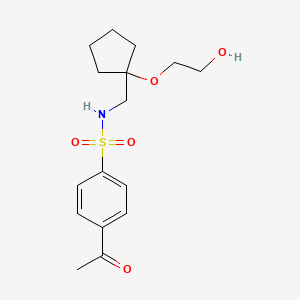![molecular formula C11H15ClN4O2 B2396357 [(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride CAS No. 1431964-99-6](/img/structure/B2396357.png)
[(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride, also known as Xanomeline, is a muscarinic acetylcholine receptor agonist that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1990s and has been extensively studied for its ability to treat a range of neurological disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease.
Applications De Recherche Scientifique
Central Nervous System (CNS) Acting Drugs
Saganuwan (2017) conducted a literature search aimed at identifying functional chemical groups that could serve as lead molecules for synthesizing compounds with CNS activity. The study highlights the significance of heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) in forming a large class of organic compounds with potential CNS effects. These effects range from depression to euphoria and convulsion. The review suggests that compounds with structural features similar to "[(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride" could be explored for their CNS activities due to their heterocyclic nature and the presence of nitrogen atoms (S. Saganuwan, 2017).
Heterocyclic Amines in Food Safety
Research by Snyderwine (1994) on food-derived heterocyclic amines (HAs) implicates them in human breast cancer. Although not directly related to "this compound," the study on HAs like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) showcases the importance of understanding the role of heterocyclic compounds in food safety and carcinogenicity. This perspective could guide future research on the safety and environmental impact of similar compounds (E. Snyderwine, 1994).
Antitubercular Activity
A review by Asif (2014) on the modification of isoniazid (INH) structure and the evaluation of N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives for their anti-tubercular activity provides insight into how modifications to heterocyclic compounds can enhance biological activity against tuberculosis. This indicates a potential research application for "this compound" in designing new anti-tubercular agents (M. Asif, 2014).
Chemical and Biological Properties of Phosphorylated Azoles
Research on the synthesis, chemical, and biological properties of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles and imidazoles, by Abdurakhmanova et al. (2018) outlines the potential of these compounds in various applications, including their insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activity. This indicates that compounds with similar structures, like "this compound," could have a range of biological activities worth exploring (E. Abdurakhmanova et al., 2018).
Propriétés
IUPAC Name |
[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2.ClH/c12-6-8-7-15(4-5-16-8)11-14-10-9(17-11)2-1-3-13-10;/h1-3,8H,4-7,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCXQTGFQOJHRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=C(O2)C=CC=N3)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-([2,2'-bifuran]-5-ylmethyl)-2,5-dimethylbenzamide](/img/structure/B2396278.png)
![2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole](/img/structure/B2396279.png)


![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2396285.png)
![N-benzyl-3-(3,4-dimethylphenylsulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2396288.png)

![2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2396290.png)

![(E)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2396293.png)
![5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2396296.png)
